molecular formula C6H9N5 B13098353 5-(Hydrazonomethyl)-2-methylpyrimidin-4-amine

5-(Hydrazonomethyl)-2-methylpyrimidin-4-amine

Cat. No.: B13098353
M. Wt: 151.17 g/mol
InChI Key: BACPNHZJEKZDBO-XCVCLJGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Hydrazonomethyl)-2-methylpyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a hydrazonomethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydrazonomethyl)-2-methylpyrimidin-4-amine typically involves the reaction of 2-methylpyrimidin-4-amine with hydrazine derivatives under controlled conditions. One common method includes the condensation of 2-methylpyrimidin-4-amine with hydrazine hydrate in the presence of an acid catalyst, such as hydrochloric acid, to form the desired hydrazonomethyl derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(Hydrazonomethyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazonomethyl group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazonomethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Formation of 2-methylpyrimidin-4-amine.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Hydrazonomethyl)-2-methylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(Hydrazonomethyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazonomethyl group can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyrimidin-4-amine: Lacks the hydrazonomethyl group but shares the pyrimidine core structure.

    5-(Hydrazonomethyl)pyrimidine: Similar structure but without the methyl group at the 2-position.

    4-Amino-2-methylpyrimidine: Similar structure but with an amino group instead of the hydrazonomethyl group.

Uniqueness

5-(Hydrazonomethyl)-2-methylpyrimidin-4-amine is unique due to the presence of both the hydrazonomethyl and methyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications and interactions that are not possible with simpler analogs.

Properties

Molecular Formula

C6H9N5

Molecular Weight

151.17 g/mol

IUPAC Name

5-[(E)-hydrazinylidenemethyl]-2-methylpyrimidin-4-amine

InChI

InChI=1S/C6H9N5/c1-4-9-2-5(3-10-8)6(7)11-4/h2-3H,8H2,1H3,(H2,7,9,11)/b10-3+

InChI Key

BACPNHZJEKZDBO-XCVCLJGOSA-N

Isomeric SMILES

CC1=NC=C(C(=N1)N)/C=N/N

Canonical SMILES

CC1=NC=C(C(=N1)N)C=NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.